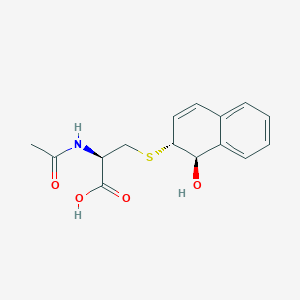
Methyl 2,6,10-trimethyldodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6,10-trimethyldodecanoate is an organic compound with a complex structure that includes a formyl group attached to a dodecanoate backbone with three methyl groups at positions 2, 6, and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6,10-trimethyldodecanoate typically involves the esterification of 2,6,10-trimethyl-dodecanoic acid with formyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6,10-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,6,10-trimethyl-dodecanoic acid.
Reduction: 2,6,10-trimethyl-dodecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6,10-trimethyldodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 2,6,10-trimethyldodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic dodecanoate backbone allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Methyl 2,6,10-trimethyldodecanoate can be compared with other similar compounds, such as:
2,6,10-trimethyl-dodecanoic acid: Lacks the formyl group and has different reactivity and applications.
2,6,10-trimethyl-dodecanol: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Formyl 2,6,10-trimethyl-undecanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
methyl 2,6,10-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3 |
InChI Key |
CYGVOXJONVUXQO-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
Synonyms |
methyl 2,6,10-trimethyldodecanoate methyl TMDD |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


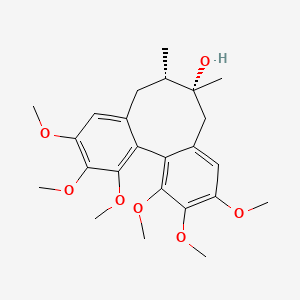
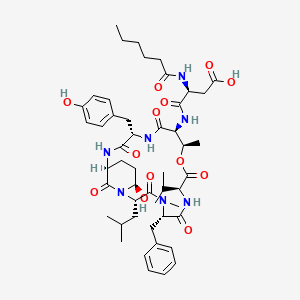
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
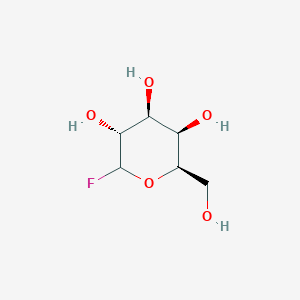

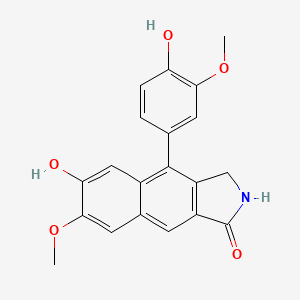
![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)

![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
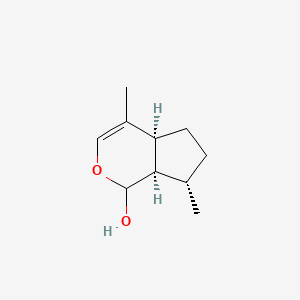

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)

